Z-Ser(TBDMS)-OH
Description
Z-Ser(TBDMS)-OH is a protected serine derivative where the hydroxyl (-OH) group is shielded by a tert-butyldimethylsilyl (TBDMS) ether, and the amino group is protected by a benzyloxycarbonyl (Z) group. Its molecular formula is C₁₇H₂₇NO₅Si, with a molecular weight of 353.5 g/mol . The TBDMS group enhances hydrophobicity and stability, making it valuable in peptide synthesis, particularly for iterative deprotection strategies . The compound is synthesized via reaction of Z-Ser-OH with TBDMS-Cl and imidazole in DMF .
Properties
Molecular Formula |
C17H27NO5Si |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20) |
InChI Key |
WNDGUJLHARCBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid typically involves multiple steps. One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the t-butyl(dimethyl)silyl (TBDMS) group to protect the hydroxyl group. The final step involves the formation of the propionic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-{[t-butyl(dimethyl)silyl]oxy}propionic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during synthesis, while the t-butyl(dimethyl)silyl group protects hydroxyl groups. These protective groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Steric Effects : TBDMS provides moderate steric hindrance compared to bulkier groups like TBDPS, which can impede reaction efficiency .
- Deprotection Flexibility: TBDMS is cleaved under mild fluoride conditions, enabling orthogonal protection in multi-step syntheses, unlike tBu (strong acid) or Bzl (hydrogenolysis) .
Membrane Permeability and Activity
- The hydrophobic TBDMS group enhances membrane permeability, as seen in cADPR analogs where TBDMS-modified compounds retained agonistic activity despite reduced polarity .
- In contrast, tBu groups may reduce solubility in organic phases, necessitating harsher solvents .
Stability and Handling
- Storage : TBDMS-protected compounds (e.g., Fmoc-Ser(TBDMS)-OH) require storage at -20°C to prevent degradation, while tBu derivatives (e.g., Z-Ser(tBu)-OH) are stable at room temperature .
- Solubility : TBDMS enhances solubility in organic solvents (e.g., DMSO, THF) compared to polar Tos or Bzl groups .
Economic and Practical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
